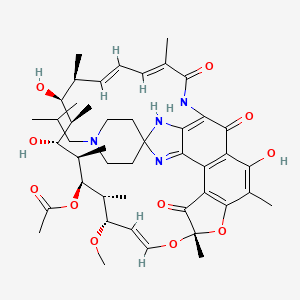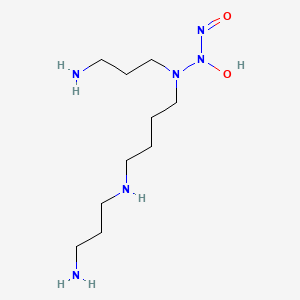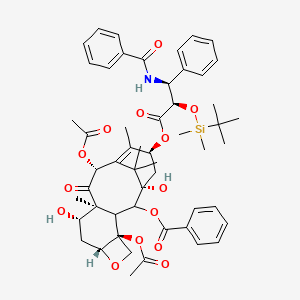
CID 25273570
Vue d'ensemble
Description
CID 25273570 is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization in Protein Function Control
- Reversible and Spatial Control of Protein Functions : CID has been instrumental in studying biological processes by allowing reversible and spatiotemporal control of protein functions in cells. This has led to significant insights in signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).
Applications in Gene Regulation and Editing
- Gene Regulation via CID : Recent developments in PROTAC-CID systems have enabled the inducible regulation of gene expression and editing. This advancement provides a versatile toolbox for manipulating gene expression in mammalian cells, including humans and mice (Ma et al., 2023).
Insights into Developmental Research
- Methodological Challenges in Child and Adolescent Development : CID has been used to evaluate methodological challenges in developmental research, particularly in the Consortium on Individual Development. This approach helps in understanding the alignment of research goals with research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
Solving Problems in Cell Biology
- Resolving Cell Biology Challenges : CID techniques have been applied to solve numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. These insights help to explain the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications
- Water Use Efficiency in Barley : CID, in the form of carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This application is crucial for breeding programs in agriculture (Anyia et al., 2007).
Medical Applications
- Immunodeficiency and Atopy Research : A study on a dominant negative mutation in CARD11 revealed insights into combined immunodeficiency (CID) and its impact on atopy and autoimmunity (Dadi et al., 2017).
Mass Spectrometry and Proteomics
- Collision-Induced Dissociation in Mass Spectrometry : CID is a critical technique in mass spectrometry for fragmenting peptides, aiding in the understanding of peptide sequences and structures (Ivanova & Spiteller, 2017).
Photocaged-Photocleavable Chemical Dimerizer
- Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed for reversible control over protein-protein interactions with high spatiotemporal resolution, useful in studying cellular events like mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N=C(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N=C(NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (alphaR,betaS)-beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxybenzenepropanoate](/img/structure/B7826107.png)












